N-[(4-chlorophenyl)-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]aniline
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Overview
Description
N-[(4-chlorophenyl)-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]aniline is a complex organic compound characterized by the presence of a tetrazole ring, chlorophenyl, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]aniline typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The tetrazole intermediate is then coupled with 4-chlorobenzyl chloride and 2,6-dimethylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dry tetrahydrofuran (THF).
Major Products
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways.
Pathways Involved: It modulates the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]-2-methyl-1H-indole-3-ethanamine
- 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine
Uniqueness
N-[(4-chlorophenyl)-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrazole ring is particularly notable for its stability and ability to participate in diverse chemical reactions.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5/c1-15-7-6-8-16(2)21(15)28-22(25-26-27-28)20(17-11-13-18(23)14-12-17)24-19-9-4-3-5-10-19/h3-14,20,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQWRYXMGCEETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C3=CC=C(C=C3)Cl)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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